![molecular formula C15H20ClNO4S B2893272 9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1327705-55-4](/img/structure/B2893272.png)
9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a privileged heterocyclic compound . It belongs to the class of 1,9-diazaspiro[5.5]undecanes , which are dipiperidines spirofused at position 2 of one piperidine ring and at position 4 of the other (see Figure 1) . These compounds exhibit diverse biological activities and have potential applications in various therapeutic areas.
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes involves several strategies. Notably, the majority of these compounds include an arene ring fused at positions 4 and 5 of the diazaspiro core. Additionally, a common feature is the presence of a carbonyl group at position 2. Synthesis routes vary based on the type of arene fusion, and specific substitution patterns at positions 9 and 1 are crucial for each compound .
Molecular Structure Analysis
The core structure of 1,9-diazaspiro[5.5]undecanes consists of two piperidine rings spirofused at specific positions. Bioactive derivatives often have substituents at position 9 and sometimes at position 1. The basic nitrogen at position 9 is essential for binding to specific receptors .
Chemical Reactions Analysis
The chemical reactivity of 1,9-diazaspiro[5.5]undecanes depends on their substitution patterns. Notably, substitutions at position 9 other than alkyl groups (such as sulfonyl, acyl, and carbamoyl) can significantly affect binding affinities for specific receptors .
Scientific Research Applications
Antiviral Applications
The derivatives of 1,9-diazaspiro[5.5]undecane have been reported to exhibit inhibitory activity against Dengue virus type 2 (DENV2). This suggests that compounds like “9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane” could potentially be explored for their antiviral properties, particularly in the development of treatments for dengue fever .
Medicinal Chemistry
The core structure of 1,9-diazaspiro[5.5]undecane has been investigated for a broad range of medicinal applications. This includes the exploration of its bioactivity in various forms such as 1,2-, 2,3-, 3,4-, and 4,5-(hetero)arene-fused and saturated core structures . The compound could be part of this research, contributing to the discovery of new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against dengue virus type 2 (denv2) . The specific target within the DENV2 is suggested to be the NS5-methyltransferase .
Mode of Action
Docking calculations for similar compounds suggest that they bind to the ns5-methyltransferase of denv2 . This interaction could potentially inhibit the function of the enzyme, thereby affecting the life cycle of the virus .
Biochemical Pathways
Given its potential antiviral activity, it can be inferred that it may interfere with the replication cycle of denv2 .
Result of Action
Its potential antiviral activity suggests that it may inhibit the replication of denv2, thereby reducing the severity of the infection .
properties
IUPAC Name |
9-[(2-chlorophenyl)methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c16-14-5-2-1-4-13(14)12-22(18,19)17-8-6-15(7-9-17)20-10-3-11-21-15/h1-2,4-5H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLAPDMAFJXOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane |
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